(Z)-N-(3-ethyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-4-(methylsulfonyl)benzamide
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Description
(Z)-N-(3-ethyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-4-(methylsulfonyl)benzamide is a useful research compound. Its molecular formula is C18H18N2O4S2 and its molecular weight is 390.47. The purity is usually 95%.
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Scientific Research Applications
Photodynamic Therapy and Photosensitizers
One significant application of compounds related to (Z)-N-(3-ethyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-4-(methylsulfonyl)benzamide is in the field of photodynamic therapy (PDT) for cancer treatment. A study by Pişkin, Canpolat, and Öztürk (2020) on zinc phthalocyanine derivatives, which share structural similarities with the target compound, highlights their potential as Type II photosensitizers in PDT due to their high singlet oxygen quantum yield and good fluorescence properties (Pişkin, Canpolat, & Öztürk, 2020).
Anticancer Activity
Compounds structurally related to the target compound have been explored for their potential anticancer activities. Vellaiswamy and Ramaswamy (2017) synthesized Co(II) complexes of compounds with similar structural features, which demonstrated in vitro cytotoxicity in human breast cancer cell lines (Vellaiswamy & Ramaswamy, 2017).
Radiopharmaceutical Synthesis
The synthesis of radiolabeled compounds, such as those used in medical imaging, can involve chemicals structurally similar to the target compound. Bobeldijk et al. (1990) reported the synthesis of (S)-BZM and related compounds for the preparation of radiopharmaceuticals (Bobeldijk et al., 1990).
Catalytic Applications
Some compounds analogous to this compound have been employed as catalysts in chemical reactions. Ghorbanloo and Alamooti (2017) described the use of a molybdenum(VI) complex with a similar ligand for oxidation reactions, highlighting its efficiency and reusability as a catalyst (Ghorbanloo & Alamooti, 2017).
properties
IUPAC Name |
N-(3-ethyl-4-methoxy-1,3-benzothiazol-2-ylidene)-4-methylsulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O4S2/c1-4-20-16-14(24-2)6-5-7-15(16)25-18(20)19-17(21)12-8-10-13(11-9-12)26(3,22)23/h5-11H,4H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVCIDEWTSJSCBD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=CC=C2SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)C)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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